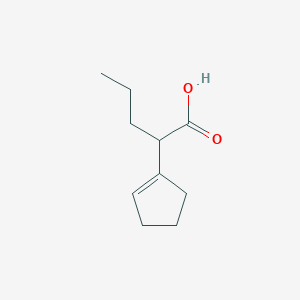

2-(Cyclopenten-1-yl)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopenten-1-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-5-9(10(11)12)8-6-3-4-7-8/h6,9H,2-5,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPCOOUCLRMUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304035 | |

| Record name | 2-(cyclopenten-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92000-99-2 | |

| Record name | NSC163988 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclopenten-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 Cyclopenten 1 Yl Pentanoic Acid

Reactions Involving the Cyclopentenyl Olefinic Bond

The carbon-carbon double bond within the cyclopentenyl ring is a site of high electron density, making it susceptible to attack by electrophiles. This reactivity is central to many derivatization strategies for 2-(Cyclopenten-1-yl)pentanoic acid.

Electrophilic Addition Reaction Mechanisms

Electrophilic addition reactions to the cyclopentenyl moiety of this compound proceed through the formation of a carbocation intermediate. The reaction is initiated by the attack of the nucleophilic π bond of the alkene on an electrophile. pressbooks.pub For instance, in the addition of hydrogen halides (HX), the hydrogen atom acts as the electrophile. pressbooks.pub

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. pressbooks.pub In the case of this compound, this would lead to the formation of a more substituted and therefore more stable carbocation intermediate. The subsequent attack by the halide nucleophile (X-) on the carbocation yields the final product. pressbooks.pub

Epoxidation Reactions with Peroxy Acids

The olefinic bond of the cyclopentenyl group can be readily converted to an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). quora.commasterorganicchemistry.com This reaction, known as epoxidation, is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.comchegg.com The mechanism involves a cyclic transition state. libretexts.orglibretexts.org

The epoxidation of an alkene is a syn-addition, meaning both new carbon-oxygen bonds are formed on the same face of the double bond. masterorganicchemistry.com The stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For example, the epoxidation of cyclopentene (B43876) yields 1,2-epoxycyclopentane. quora.com The use of m-CPBA is common for this transformation, and it is known to be effective for a wide range of alkenes, including those that are electron-deficient. mdpi.com

Interactive Table: Epoxidation Reaction Parameters

| Alkene Substrate | Peroxy Acid | Solvent | Product |

| Cyclopentene | m-CPBA | Dichloromethane (B109758) | 1,2-Epoxycyclopentane |

| Vinylcyclohexane | m-CPBA | CH₃CN/CH₂Cl₂ | Vinylcyclohexane Epoxide |

| cis-Stilbene | m-CPBA | Chloroform | cis-Stilbene Oxide |

| trans-Stilbene | m-CPBA | Chloroform | trans-Stilbene Oxide |

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group in this compound offers another avenue for chemical modification, allowing for the synthesis of a variety of derivatives.

Esterification Pathways and Kinetics

Esterification of this compound can be achieved through various methods, with the Fischer esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. chembam.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol can drive it towards the formation of the ester. masterorganicchemistry.com

The kinetics of esterification are influenced by steric hindrance around the carboxylic acid and the alcohol. rug.nl For sterically congested substrates, the reaction rates may be slower. rug.nlacs.org The mechanism of Fischer esterification involves several reversible steps, starting with the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

Interactive Table: Fischer Esterification Reaction Data

| Carboxylic Acid | Alcohol | Catalyst | Product |

| Benzoic Acid | Heptanol | Ti(OiPr)₄ | Heptyl Benzoate |

| Hexanoic Acid | 1-Hexanol | Sulfuric Acid | Hexyl Hexanoate |

| Acetic Acid | Ethanol (B145695) | Sulfuric Acid | Ethyl Acetate (B1210297) |

| Indomethacin | 2-Phenylethanol | Zr(Cp)₂(CF₃SO₃)₂·THF | 2-Phenylethyl Indomethacin Ester |

Decarboxylation Processes and Mechanistic Insights

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation can be facilitated under certain conditions. organicchemistrytutor.comstudysmart.ai For instance, β-keto acids readily decarboxylate upon mild heating through a cyclic enol intermediate. organicchemistrytutor.comstudysmart.aimasterorganicchemistry.com

For carboxylic acids lacking a β-carbonyl group, such as this compound, decarboxylation is more challenging and often requires more drastic conditions or catalytic methods. studysmart.aiacs.org Catalytic decarboxylation on supported palladium nanoparticles has been shown to be effective for arylaliphatic acids at elevated temperatures. acs.org The proposed mechanism involves the adsorption of the carboxylic acid onto the palladium surface, followed by cleavage of the O-H and C-C bonds. acs.org Radical decarboxylation is another possibility, which can occur at high temperatures or electrochemically. organicchemistrytutor.com

Halodecarboxylation Reactions

Halodecarboxylation is a transformation that converts a carboxylic acid into an organic halide with one fewer carbon atom. wikipedia.orgacs.org The most well-known example is the Hunsdiecker reaction, which involves the reaction of a silver salt of a carboxylic acid with a halogen. wikipedia.orgunacademy.combyjus.com The reaction is believed to proceed through a radical chain mechanism, initiated by the formation of an acyl hypohalite intermediate. wikipedia.orgalfa-chemistry.com

A modification of this reaction, known as the Cristol-Firth modification, allows for the use of the free carboxylic acid with mercuric oxide and bromine. adichemistry.com Another variation, the Kochi reaction, employs lead(IV) acetate and a lithium halide. wikipedia.org For α,β-unsaturated carboxylic acids, the radical conditions of the Hunsdiecker reaction can sometimes lead to polymerization as a side reaction. wikipedia.org

Interactive Table: Halodecarboxylation Reaction Summary

| Reaction Name | Substrate | Reagents | Product |

| Hunsdiecker Reaction | Silver Carboxylate | Bromine | Alkyl Bromide |

| Cristol-Firth Modification | Carboxylic Acid | Mercuric Oxide, Bromine | Alkyl Bromide |

| Kochi Reaction | Carboxylic Acid | Lead(IV) Acetate, Lithium Halide | Alkyl Halide |

Formation of Amide and Other Carboxylic Acid Derivatives

The carboxylic acid group of this compound is a key site for derivatization, most notably through the formation of amides. This transformation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. youtube.com

A common and effective method for amide synthesis involves the use of coupling reagents. youtube.com For instance, the carboxylic acid can be treated with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). This process generates a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the corresponding amide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. fishersci.co.uk

Another widely employed strategy is the use of uronium or phosphonium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). fishersci.co.uk These reagents, often used in conjunction with a non-nucleophilic base like diisopropylethylamine (DIEA), efficiently convert the carboxylic acid into an activated species that rapidly reacts with the amine. fishersci.co.uk

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the amide. This method, known as the Schotten-Baumann reaction, is a classic and reliable approach to amide bond formation. fishersci.co.uk

The direct reaction of a carboxylic acid and an amine to form an amide is also possible but generally requires high temperatures to drive off the water that is formed, which can be harsh for some molecules. youtube.comlibretexts.org

Below is an interactive table summarizing common conditions for amide formation:

| Activating Agent | Additive/Base | Solvent | Typical Conditions |

| EDC or DCC | HOBt, DIEA | DMF or DCM | 0°C to Room Temperature |

| HATU or PyBOP | DIEA | DMF | 0°C to Room Temperature |

| Thionyl Chloride | Pyridine or TEA | DCM | 0°C to Room Temperature |

Reactivity at the Alpha-Carbon of the Pentanoic Acid Moiety

The carbon atom alpha to the carboxyl group in this compound is acidic and can be deprotonated to form an enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and serves as a key intermediate for introducing substituents at the alpha-position through alkylation reactions. masterorganicchemistry.com

The formation of the enolate is typically achieved by treating the carboxylic acid with a strong, non-nucleophilic base. libretexts.org However, direct deprotonation of the carboxylic acid itself can be challenging due to the acidity of the carboxylic proton. A more common strategy involves first converting the carboxylic acid to an ester, such as a methyl or ethyl ester. This ester can then be treated with a strong base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C) to generate the enolate cleanly and efficiently. researchgate.net

Once formed, the enolate can react with various electrophiles in alkylation reactions. masterorganicchemistry.com For example, treatment of the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the alpha-position. This allows for the introduction of a wide range of alkyl groups, providing a powerful tool for modifying the structure of the pentanoic acid side chain.

The choice of base, solvent, and reaction temperature can influence the regioselectivity of enolate formation if there were other acidic protons, though in the case of a simple pentanoic acid chain, deprotonation at the alpha-carbon is generally favored. ucsb.edu

The following table outlines a general strategy for the alkylation of the alpha-carbon:

| Step | Reagent | Solvent | Purpose |

| 1. Esterification | Methanol (B129727) or Ethanol, Acid catalyst | - | Protect the carboxylic acid and facilitate enolate formation. |

| 2. Enolate Formation | LDA or KHMDS | THF | Deprotonate the alpha-carbon. |

| 3. Alkylation | Alkyl Halide (R-X) | THF | Introduce an alkyl group at the alpha-position. |

| 4. Hydrolysis | Aqueous Acid or Base | - | Convert the ester back to a carboxylic acid. |

Advanced Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a diverse library of analogs is often required. Advanced derivatization strategies focus on modifying the core scaffold at multiple positions to probe the impact of these changes on biological activity.

Building upon the reactions discussed previously, a combinatorial approach can be employed. For instance, a series of amides can be synthesized by reacting the parent acid with a variety of amines, each bearing different functional groups (e.g., aromatic rings, heterocyclic systems, alkyl chains of varying lengths). This allows for the systematic exploration of the steric and electronic requirements of the binding pocket that interacts with the amide portion of the molecule.

Simultaneously, the alpha-position of the pentanoic acid chain can be alkylated with a range of alkyl halides prior to amide coupling. This dual modification strategy generates a matrix of compounds, enabling a more comprehensive understanding of the SAR. For example, a small library could be created by reacting both the parent acid and an alpha-methylated analog with a set of five different amines, resulting in ten distinct compounds for biological evaluation.

Furthermore, the cyclopentene ring itself presents opportunities for derivatization, although this falls outside the immediate reactivity of the carboxylic acid and its alpha-position. Reactions such as epoxidation, dihydroxylation, or hydrogenation of the double bond can introduce new functional groups and stereocenters, providing further avenues for SAR exploration.

The integration of these derivatization strategies allows for a systematic and efficient exploration of the chemical space around the this compound scaffold, ultimately guiding the design of analogs with improved potency, selectivity, or other desirable properties.

Advanced Analytical and Spectroscopic Characterization of 2 Cyclopenten 1 Yl Pentanoic Acid

Chromatographic Separation and Detection Methodologies

Chromatography is the cornerstone for separating 2-(Cyclopenten-1-yl)pentanoic acid from other components in a sample. The choice of technique is dictated by the sample matrix and the analytical goal, whether it is identification, quantification, or sensory profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for analyzing fatty acids. Due to the low volatility and high polarity of carboxylic acids, a derivatization step, typically esterification to form methyl esters (FAMEs), is a common prerequisite for analysis. gcms.cz This process increases the volatility of the compound, making it suitable for GC analysis, and improves chromatographic peak shape. gcms.cz

Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For fatty acid methyl esters, non-polar or medium-polarity columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5) are frequently used. rjptonline.org The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, creating a unique mass spectrum that serves as a molecular fingerprint for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an internal standard. mdpi.comshimadzu.com

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) | rjptonline.orgmdpi.com |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | rjptonline.orgmdpi.com |

| Injector Temperature | 250 °C | rjptonline.orgmdpi.com |

| Oven Program | Initial temp 50-80°C, ramp 3-10°C/min to 240-300°C | rjptonline.orgmdpi.com |

| Ion Source Temperature | 200-230 °C | shimadzu.commdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | - |

For analyzing this compound in complex mixtures like natural oils without derivatization, High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is an invaluable tool. nih.gov This technique is particularly adept at handling thermally unstable or non-volatile compounds. Reversed-phase chromatography, using a C8 or C18 column, is typically employed to separate fatty acids based on their hydrophobicity. nih.gov

The mobile phase often consists of a gradient of an aqueous solvent and an organic solvent like methanol (B129727) or acetonitrile, sometimes with an ion-pairing agent to improve peak shape. nih.gov The eluent from the HPLC is directed into the mass spectrometer's ion source, where techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions. sciencepublishinggroup.comresearchgate.net Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a characteristic daughter ion. This process, known as Selected Reaction Monitoring (SRM), allows for highly selective and sensitive quantification of the target compound even in a convoluted matrix. sciencepublishinggroup.comresearchgate.net

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Gradient of Water and Methanol/Acetonitrile with additives (e.g., tributylamine) | nih.gov |

| Flow Rate | 0.2 - 0.8 mL/min | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | sciencepublishinggroup.comresearchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) for MS/MS | - |

When this compound or its volatile derivatives contribute to the aroma of a sample, Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) is the method of choice. This technique splits the effluent from the GC column into two paths: one leads to the MS detector for chemical identification, and the other leads to an olfactometry port where a trained analyst can sniff the eluting compounds and describe their associated odors. nih.govnih.gov

This dual-detection system allows for the direct correlation of a specific chemical compound, identified by its mass spectrum and retention time, with its sensory impact. nih.gov It is instrumental in identifying key aroma-active compounds that define the characteristic scent of a product. nih.gov For a compound like this compound, this could reveal its contribution to fatty, green, or other complex aroma notes.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for profiling volatile and semi-volatile compounds that constitute the aroma of a sample. mdpi.comnih.gov A fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample in a sealed vial. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber.

The fiber is subsequently retracted and inserted into the hot injector of a GC-MS, where the adsorbed compounds are thermally desorbed for analysis. mdpi.com The choice of fiber coating (e.g., DVB/PDMS) is critical and depends on the polarity and volatility of the target analytes. mdpi.comnih.gov This method is highly effective for analyzing the aroma profile of complex matrices, as it minimizes interference from non-volatile components. nih.govnih.gov

A more recent advancement in flavor analysis is Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS). This technique adds a second dimension of separation after the initial GC separation. nih.govd-nb.info As compounds elute from the GC column, they are ionized and enter an IMS drift tube. Here, the ions are separated based on their size, shape, and charge as they travel through a buffer gas under the influence of an electric field. frontiersin.org

This process generates a unique two-dimensional plot (GC retention time vs. IMS drift time) for each sample, creating a highly detailed and characteristic flavor fingerprint. frontiersin.orgnih.gov This enhanced separation power allows for the resolution of co-eluting compounds from the GC column and provides a high degree of confidence in compound identification, making it a powerful tool for analyzing complex volatile profiles. nih.govd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. aocs.org It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

In the ¹H NMR spectrum, the olefinic protons on the cyclopentene (B43876) ring (–CH=CH–) are expected to appear in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the double bond. nih.govmagritek.com The allylic protons (CH₂ adjacent to the double bond) and the proton on the carbon bearing the pentanoic acid chain would resonate at a distinct chemical shift. The protons on the pentanoic acid chain would exhibit characteristic signals, with the α-CH₂ protons (adjacent to the carboxyl group) being the most deshielded (around 2.3 ppm). magritek.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the double bond would appear significantly downfield (120-140 ppm), as would the carbonyl carbon of the carboxylic acid (typically >170 ppm). aocs.orgmagritek.com Two-dimensional NMR experiments, such as HSQC, correlate proton signals with their directly attached carbon atoms, confirming the C-H connectivity and solidifying the structural assignment. magritek.com

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Olefinic Protons (-CH=CH-) | 5.0 - 6.5 | 120 - 140 | nih.govmagritek.com |

| Carboxylic Acid Proton (-COOH) | 10 - 12 | > 170 | nih.gov |

| α-CH₂ (to COOH) | ~ 2.3 | ~ 34 | nih.govmagritek.com |

| Allylic Protons | ~ 2.0 - 2.7 | ~ 30 - 40 | nih.govmagritek.com |

| Aliphatic CH₂ Chain | 1.2 - 1.7 | 22 - 32 | nih.govmagritek.com |

| Terminal CH₃ | ~ 0.9 | ~ 14 | nih.govmagritek.com |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and particularly Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable techniques for identifying the functional groups present in a molecule. nih.gov This is achieved by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the chemical bonds. chemicalbook.com

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the carboxylic acid and the cyclopentene ring.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 | Broad, Strong |

| Alkene (C=C) | Stretching | 1650-1600 | Medium |

| Carbonyl (C=O) | Stretching | 1760-1690 | Strong |

| Carboxylic Acid (C-O) | Stretching | 1320-1210 | Strong |

| Alkene (=C-H) | Stretching | 3100-3000 | Medium |

| Alkane (C-H) | Stretching | 3000-2850 | Strong |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. nih.govmimedb.org The sharp, strong C=O stretch is also highly diagnostic. The presence of both of these bands, along with the C=C and =C-H stretching frequencies, would provide strong evidence for the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for detecting the presence of chromophores, which are parts of a molecule that absorb UV or visible light.

For this compound, the primary chromophore is the carbon-carbon double bond within the cyclopentene ring. The carboxylic acid group itself does not absorb significantly in the typical UV-Vis range (200-800 nm).

Expected UV-Vis Absorption: The isolated C=C double bond in the cyclopentene ring is expected to undergo a π → π* electronic transition. This typically results in an absorption maximum (λmax) in the range of 190-200 nm. The presence of the alkyl substituent on the double bond may cause a slight bathochromic (red) shift to a longer wavelength. The molar absorptivity (ε) for such a transition is generally in the range of 1,000-10,000 L·mol⁻¹·cm⁻¹.

A hypothetical UV-Vis data table would look like this:

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol (B145695) | ~200-210 | ~5,000 | π → π* |

Integrated Spectroscopic and Chromatographic Approaches in Chemical Analysis

To achieve a comprehensive analysis, especially for complex mixtures or for the definitive identification of a compound, hyphenated techniques that couple a separation method with a spectroscopic detector are employed. nih.govhmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound (or more commonly, its methyl ester derivative), GC-MS is a powerful tool. Gas chromatography would separate the compound from any impurities, and the mass spectrometer would provide information about its molecular weight and fragmentation pattern, which can be used to confirm its structure. The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from the loss of the carboxylic acid group or cleavage of the cyclopentene ring.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another valuable hyphenated technique, particularly for less volatile or thermally labile compounds. The compound would first be separated by high-performance liquid chromatography (HPLC), and the eluent would be introduced into a mass spectrometer. This would allow for the determination of the molecular weight of the intact molecule.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For extremely complex mixtures, LC-NMR provides an unparalleled level of structural information. The HPLC separates the components of the mixture, and each separated peak can be directly analyzed by NMR spectroscopy. This would allow for the unambiguous assignment of the NMR signals of this compound even in the presence of structurally similar isomers or impurities.

Theoretical and Computational Investigations of 2 Cyclopenten 1 Yl Pentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbital energies, electron density distribution, and molecular properties such as dipole moment and polarizability. For a molecule like 2-(Cyclopenten-1-yl)pentanoic acid, DFT calculations could be employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, such as Fukui functions, can be calculated to provide a more quantitative prediction of local reactivity.

Despite the broad applicability of these methods, a specific search of the scientific literature did not yield any studies that have performed quantum chemical calculations on this compound. Therefore, no specific data on its electronic structure or predicted reactivity from these methods can be presented.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be utilized to explore its conformational flexibility, particularly the orientation of the pentanoic acid chain relative to the cyclopentene (B43876) ring. Such simulations would identify the most stable conformers and the energy barriers between them. Additionally, MD simulations can be used to study how the molecule interacts with other molecules, including self-aggregation or binding to a target protein. This is achieved by analyzing intermolecular forces, such as hydrogen bonds and van der Waals interactions.

A thorough review of published research indicates that no molecular dynamics simulation studies have been specifically conducted on this compound. Consequently, there is no available data on its conformational preferences or intermolecular interaction patterns derived from this technique.

In Silico Prediction of Potential Biological Activity and Target Interactions

In silico methods are a cornerstone of modern drug discovery and toxicology, enabling the prediction of the biological activity and potential protein targets of a molecule without the need for wet lab experiments. These approaches include ligand-based and structure-based methods. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, rely on the principle that molecules with similar structures are likely to have similar biological activities. Structure-based methods, like molecular docking, simulate the binding of a molecule to the three-dimensional structure of a biological target, such as an enzyme or receptor.

For this compound, these in silico tools could be used to screen for potential biological activities, such as antimicrobial or anti-inflammatory effects, by comparing its structural features to databases of known active compounds. Molecular docking could predict its binding affinity and mode of interaction with various protein targets, providing hypotheses for its mechanism of action.

Despite the potential of these in silico approaches, no studies predicting the biological activity or target interactions of this compound have been found in the available scientific literature.

Machine Learning and Deep Learning Applications in Chemical Analysis and Property Prediction

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools in chemistry for a wide range of applications, including the prediction of molecular properties, the analysis of complex chemical data, and the design of new molecules. These models can be trained on large datasets of chemical information to learn complex relationships between molecular structure and properties.

For this compound, ML and DL models could be used to predict a variety of physicochemical properties, such as solubility, boiling point, and toxicity, based on its molecular structure. Furthermore, these models could be applied to analyze spectroscopic data or to predict its performance in various chemical reactions.

A review of the literature indicates that while ML and DL are being increasingly applied in chemical research, no specific studies have been published that utilize these techniques for the analysis or property prediction of this compound.

Biological and Biochemical Studies of 2 Cyclopenten 1 Yl Pentanoic Acid and Its Analogs

Biosynthetic Pathways and Metabolic Origins

The biosynthesis of 2-(cyclopenten-1-yl)pentanoic acid and related cyclopentenyl fatty acids involves unique biochemical pathways that distinguish them from common straight-chain fatty acids. These pathways are of significant interest for understanding natural product biosynthesis and for potential applications in biocatalysis.

Role in Fatty Acid Biosynthesis and Chain Elongation in Biological Systems

The fundamental process of fatty acid biosynthesis typically involves the sequential addition of two-carbon units derived from acetyl-CoA to a growing acyl chain. libretexts.org This process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, which serves as the key building block. nih.gov The growing fatty acid chain is carried by an acyl carrier protein (ACP) and undergoes a cycle of condensation, reduction, dehydration, and another reduction, with each cycle elongating the chain by two carbons. nih.govyoutube.com

In the case of cyclopentenyl fatty acids, a specialized primer molecule is utilized to initiate the fatty acid synthesis. nih.gov Studies have shown that (2-cyclopentenyl)carboxylic acid, also known as aleprolic acid, acts as a starter molecule for the biosynthesis of these cyclic fatty acids in certain plants, such as those belonging to the Flacourtiaceae family. nih.gov Tissues from these plants can accept aleprolic acid and elongate its chain by adding two-carbon units, a process analogous to conventional fatty acid synthesis. nih.gov This indicates that the core machinery of fatty acid synthase can accommodate a cyclic starter unit, leading to the formation of fatty acids with a terminal cyclopentenyl ring.

The general mechanism of fatty acid chain elongation involves a multienzyme complex called fatty acid synthase (FAS). libretexts.org In vertebrates, a large synthase complex carries out all the steps, while in bacteria, separate enzymes catalyze each reaction. libretexts.org The process begins with the transfer of the acetyl group from acetyl-CoA and the malonyl group from malonyl-CoA to the acyl carrier protein (ACP). nih.gov Condensation of these two groups, with the release of carbon dioxide from the malonyl group, forms a four-carbon β-ketoacyl-ACP. youtube.com This intermediate is then reduced, dehydrated, and reduced again to yield a saturated four-carbon acyl-ACP. youtube.com This cycle repeats, adding two carbons with each turn, until a fatty acid of a specific length, typically 16 carbons (palmitic acid), is produced. libretexts.org

The biosynthesis of odd-chain fatty acids follows a similar pathway but uses propionyl-CoA instead of acetyl-CoA as the primer. wikipedia.org This highlights the flexibility of the fatty acid synthesis machinery to incorporate different starter molecules, which is a key principle in the formation of diverse fatty acid structures found in nature.

Enzymatic Transformations and Biocatalysis

The unique structures of cyclopentenyl fatty acids make them interesting targets for enzymatic transformations and biocatalysis. Enzymes can be used to create valuable bio-based chemicals from fatty acids and their derivatives. wur.nl For instance, lipases are used in organic solvents to convert hydroxy fatty acids into macrolactones and estolides, which have applications in cosmetics and as biolubricants. wur.nl

A notable area of research is the enzymatic cyclopropanation of fatty acids. Cyclopropane fatty acid synthases (CFAS) are S-adenosylmethionine (SAM)-dependent enzymes that catalyze the transfer of a methylene (B1212753) group from SAM to the double bond of unsaturated fatty acids within phospholipids. nih.gov This process is a potential green alternative to chemical methods for cyclopropanation. nih.gov Studies on E. coli CFAS have shown its ability to convert phosphatidylglycerol to methyl dihydrosterculate (B1261593) with significant conversion and stereoselectivity. nih.gov The enzyme's substrate tolerance appears to be influenced by the electronic properties of the phospholipid headgroups, and it has been observed to catalyze the dicyclopropanation of both phospholipid chains. nih.gov

Biocatalytic cascades, combining multiple enzymatic reactions, are also being developed. For example, a bi-enzymatic cascade involving lipase-catalyzed oil hydrolysis followed by oleate (B1233923) hydratase-catalyzed conversion of oleic acid to 10-hydroxystearic acid has been demonstrated for the separation of fatty acids from seed oil. wur.nl Such enzymatic approaches offer a sustainable means to produce and modify fatty acids with specific functionalities.

Molecular Interactions and Receptor Agonism

The biological activities of this compound and its analogs are mediated through their interactions with specific molecular targets, most notably cannabinoid receptors.

Mechanistic Studies of Cannabinoid Receptor CB1 Agonism

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor (GPCR) that is highly expressed in the brain and is a primary target for endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as phytocannabinoids like Δ9-tetrahydrocannabinol (THC). youtube.com The activation of CB1 receptors is associated with a range of physiological effects, including analgesia. nih.gov

Endocannabinoids and synthetic cannabinoid agonists are known to induce the release of norepinephrine, which contributes to their antinociceptive effects. nih.gov The interaction between the cannabinoid and adrenergic systems is a key aspect of their mechanism of action.

The binding of agonists to the CB1 receptor is a complex process. For instance, anandamide exhibits a higher binding affinity for CB1 than 2-AG. youtube.com The structural features of the ligand determine its fit within the binding pocket of the receptor. The endocannabinoid system also includes enzymes that are responsible for the breakdown of these ligands, which modulates their signaling. youtube.com

Preclinical Pharmacological Investigations

Preclinical studies have explored the therapeutic potential of compounds related to this compound, particularly focusing on their analgesic properties.

Analgesic Properties in In Vitro and In Vivo Models

The analgesic effects of various compounds are often evaluated using in vivo models such as the acetic acid-induced writhing test and the hot plate test in rodents. nih.govmdpi.com These models help to assess both peripheral and central analgesic activity.

For example, a study on an amide-based metal carboxylate derivative demonstrated significant analgesic effects in both the acetic acid-induced writhing and hot plate models. nih.gov The effect in the hot plate test was reversed by naloxone, suggesting the involvement of opioid pathways. nih.gov Similarly, an extract of Ficus populifolia, containing a glycosidic derivative of methyl pentanoic acid, showed significant dose-dependent analgesic activity in mice. mdpi.com

The mechanism of analgesia often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.govmdpi.com In silico docking studies can predict the binding affinity of compounds to COX enzymes. nih.gov For instance, the essential oil of Ammoides verticillata, rich in monoterpenes, exhibited significant analgesic effects in vivo, and its major constituents, carvacrol (B1668589) and thymol, showed high binding affinity to COX-2 in computational analyses. mdpi.com

The table below summarizes the findings of selected preclinical studies on the analgesic effects of various compounds.

| Compound/Extract | Animal Model | Test | Key Findings | Reference |

| Amide-based metal carboxylate | Rats | Acetic acid-induced writhing, Hot plate | Significant, dose-dependent analgesic effect. | nih.gov |

| Ficus populifolia extract | Mice | Acetic acid-induced writhing, Hot plate | Significant, dose-dependent reduction in writhing and increased pain reaction time. | mdpi.com |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Mice | Acetic acid-induced writhing, Hot plate | Dose-dependent reduction in painful activity. | nih.gov |

| Ammoides verticillata essential oil | Rats, Mice | Acetic acid-induced writhing, Tail immersion | Significant, dose-dependent pain relief. | mdpi.com |

Anti-inflammatory Activities and Underlying Molecular Pathways

While direct studies on this compound are not extensively documented in publicly available research, its structural similarity to cyclopentenone prostaglandins (cyPGs) provides a strong basis for understanding its potential anti-inflammatory mechanisms. The cyclopentene (B43876) ring is a core feature of cyPGs, which are well-established as potent regulators of inflammation. nih.govresearchgate.net

The anti-inflammatory effects of cyPGs are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. nih.gov A primary target is the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that, under inflammatory stimuli, orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov

Cyclopentenone-containing compounds, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), have been shown to inhibit NF-κB activation. nih.govnih.gov They can prevent the degradation of the inhibitory protein IκB-α, which holds NF-κB inactive in the cytoplasm. nih.gov By stabilizing IκB-α, these compounds effectively block the translocation of NF-κB to the nucleus, thereby suppressing the transcription of its target genes. nih.gov This mechanism has been observed in various cell types, including human mesangial cells, where it leads to a reduction in chemokine production. nih.gov

Beyond NF-κB, cyPGs and related compounds can interfere with other inflammatory cascades, including the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathways. nih.gov The high reactivity of the α,β-unsaturated carbonyl group within the cyclopentenone ring allows for covalent adduction with cellular thiols, which can alter the function of key regulatory proteins in these pathways. nih.gov Given the structural parallels, it is plausible that this compound engages similar molecular machinery to exert anti-inflammatory effects.

Research into Potential Utility in Neurological Disorders (Preclinical Context)

The role of cyclopentenone-containing compounds in the central nervous system is multifaceted and an area of active investigation. The brain is particularly susceptible to oxidative stress, a process that can generate cyclopentenone eicosanoids both enzymatically via cyclooxygenases and non-enzymatically through free radical-mediated oxidation. nih.govnih.gov These endogenous molecules, which include cyclopentenone prostaglandins and neuroprostanes, can have a complex array of effects that span from neurotoxicity to neuroprotection. nih.govnih.gov

Preclinical research has begun to explore the therapeutic potential of synthetic compounds based on these structures. For instance, novel neurotrophic compounds designed from cyclopentenone prostaglandins have demonstrated the ability to promote neurite outgrowth and prevent neuronal death in cellular models. researchgate.net The neuroprotective action of these compounds appeared to be linked to their ability to accumulate within neuronal cells. researchgate.net

In another study, a structurally related cyclopentanone (B42830) derivative, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, was evaluated in various preclinical models of neurological disorders. tandfonline.com The compound showed potential as an anti-Alzheimer's, antiepileptic, and antiparkinsonian agent. tandfonline.com In models of Alzheimer's disease, it improved cognitive deficits, while in epilepsy models, it delayed the onset of seizures. tandfonline.com These effects are thought to be mediated through interactions with multiple targets, including GABAₐ receptors. tandfonline.com While these findings are for related molecules, they underscore the potential for compounds possessing a cyclopentene or cyclopentenone core, such as this compound, to be explored for utility in neurological disorders.

Comparative Biological Activity of Substituted Pentanoic Acid Derivatives

The pentanoic acid scaffold has proven to be a versatile template for the development of a wide range of biologically active molecules. By modifying the substituents on the pentanoic acid backbone, researchers have been able to generate derivatives with diverse therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.

In the realm of oncology, a series of substituted pentanoic acids were synthesized and evaluated for their ability to inhibit matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), two enzymes implicated in cancer progression. nih.gov Specific derivatives were found to effectively induce apoptosis in a Jurkat E6.1 cell line and reduce the expression of both target enzymes. nih.gov

In the field of infectious diseases, pentanoic acid derivatives have been developed as novel antimicrobial agents. One study focused on synthesizing analogs of penicillin by condensing 6-aminopenicillanic acid with various non-steroidal anti-inflammatory drugs. nih.gov This work yielded compounds with excellent antibacterial activity against both Escherichia coli and Staphylococcus aureus, with some derivatives showing potency comparable to the standard drug amoxicillin. nih.gov Another line of research involved the synthesis of polyalthic acid analogs, which demonstrated significant biofilm eradication activity against Staphylococcus epidermidis and growth inhibition of Gram-positive bacteria. mdpi.com

The anti-inflammatory properties of pentanoic acid derivatives have also been a key area of investigation. Pimaradienoic acid, a diterpene that contains a carboxylic acid moiety, has been shown to produce analgesic effects by inhibiting NF-κB activation and reducing the production of inflammatory cytokines. nih.gov

The table below provides a comparative overview of the biological activities of various substituted pentanoic acid derivatives.

| Compound Class/Derivative | Structural Modification | Biological Activity | Reference |

|---|---|---|---|

| Substituted Pentanoic Acids | Varied substitutions on the pentanoic acid core | Anticancer (MMP-2/HDAC8 inhibition, apoptosis induction) | nih.gov |

| Penicillin Analogues | Condensation of 6-aminopenicillanic acid with NSAIDs | Antibacterial (potent against E. coli, S. aureus) | nih.gov |

| Polyalthic Acid Analogues | Amide and amine derivatives of a diterpenoid acid | Antibacterial (biofilm eradication in S. epidermidis) | mdpi.com |

| Pimaradienoic Acid | A pimarane (B1242903) diterpene with a carboxylic acid group | Anti-inflammatory (inhibition of NF-κB and cytokine production) | nih.gov |

| 12-Dehydropyxinol Derivatives | Amino acid-containing derivatives of a ginsenoside metabolite | Anti-inflammatory (inhibition of NO, iNOS, IL-1β, TNF-α) | nih.gov |

Research Applications and Broader Scientific Context

2-(Cyclopenten-1-yl)pentanoic Acid as a Key Synthetic Intermediate in Organic Synthesis

The cyclopentane (B165970) ring and its derivatives are fundamental cores in a multitude of complex natural products, most notably the prostaglandins (B1171923). Prostaglandins are lipid compounds with diverse hormone-like effects, all containing a 20-carbon structure that includes a five-membered ring. The synthesis of these molecules is a significant challenge in organic chemistry, and strategies often involve the use of cyclopentene-based precursors.

The structure of this compound represents a simplified analog of the prostaglandin (B15479496) core, making it and similar molecules crucial starting points or intermediates in their total synthesis. Synthetic strategies for prostaglandins often rely on the precise construction of the cyclopentane ring with its stereochemically complex substituent patterns. Methods like Diels-Alder reactions, aldol (B89426) reactions, and various cyclization strategies are employed to build this core structure. nih.gov For instance, a common approach involves the 1,4-addition of nucleophiles to a cyclopentenone derivative to introduce one of the side chains. researchgate.net

Derivatives of cyclopentene (B43876) are central to these synthetic routes. For example, an electrochemically induced (3+2) annulation of alkenes and alkynes has been developed as an efficient method for creating a variety of decorated cyclopentenes under mild conditions. nih.gov Such methodologies highlight the importance of cyclopentene scaffolds as versatile intermediates for constructing molecular complexity. The synthesis of these core structures is a critical step, enabling chemists to then elaborate the side chains to achieve the final, biologically active prostaglandin target. acs.org

Utilization in Drug Discovery and Development Research (Non-Clinical Focus)

The family of cyclopentenyl fatty acids, to which this compound belongs, has a long history in traditional medicine and continues to be a source of inspiration for modern drug discovery. nih.gov Historically, chaulmoogra oil, which is rich in cyclopentenyl fatty acids like hydnocarpic acid and chaulmoogric acid, was a primary treatment for leprosy. nih.govgerli.com This historical use has spurred contemporary research into the biological activities of this class of compounds, revealing potential for developing new therapeutic agents. nih.gov

In modern drug discovery, the process begins with identifying "hit" molecules that show a desired biological activity. researchgate.net These hits are then optimized to improve properties like potency, selectivity, and metabolic stability, leading to a "lead" compound. researchgate.net Natural products and their synthetic analogs are a rich source of such initial hits. The cyclopentenyl fatty acid scaffold is of significant interest due to the broad spectrum of biological activities reported for related molecules, including anti-inflammatory, antibacterial, and antifungal properties. researchgate.netresearchgate.net

Researchers in medicinal chemistry synthesize analogs of natural compounds to improve their therapeutic properties or to understand their mechanism of action. acs.org For example, replacing a ribose ring in the natural product muraymycin with a cyclopentane ring was explored to create analogs with reduced structural complexity and potentially improved synthetic tractability. nih.gov This approach demonstrates how a core structure, like that of this compound, can be used as a template in non-clinical research to design and synthesize novel molecules with potential therapeutic applications. The goal is to develop candidates that are effective and selective, paving the way for future preclinical and clinical development. researchgate.net

Potential Applications in Materials Science and Polymer Chemistry

The cyclopentene ring within this compound is a functional group that can participate in polymerization reactions, suggesting its potential use as a monomer for creating novel polymers. The primary method for polymerizing cyclopentene and its derivatives is through Ring-Opening Metathesis Polymerization (ROMP). rsc.orgrsc.org This technique uses catalysts, often based on ruthenium, to open the strained cyclopentene ring and form long polymer chains known as polypentenamers. rsc.orgrsc.orgresearchgate.net

The properties of polymers derived from fatty acids can include flexibility, a low melting point, and hydrophobicity. researchgate.net By incorporating a cyclic structure like cyclopentene, it is possible to create polymers with unique thermal and mechanical properties. ontosight.ai For example, the polymerization of fatty acid-derived monomers can lead to the formation of polyesters with high thermal stability and specific glass transition temperatures. rsc.orgelsevierpure.com

Research has focused on optimizing ROMP for cyclopentene derivatives, exploring different catalysts and reaction conditions, such as temperature, to control the polymerization process and the resulting polymer's molecular weight. researchgate.net The synthesis of polymers from renewable resources like fatty acids is a key area of research in sustainable chemistry. rsc.orgelsevierpure.com Therefore, a molecule like this compound, which combines a polymerizable cyclopentene ring with a fatty acid chain, represents a potential bio-based monomer for the development of new materials with tailored properties for various applications. ontosight.ai

| Polymerization Method | Monomer Type | Key Catalyst Type | Resulting Polymer | Potential Properties |

|---|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclopentene, Cyclopentene Derivatives | Ruthenium-based (e.g., Grubbs catalysts) | Polypentenamer | Controlled molecular weight, unique thermal properties. researchgate.net |

| Ziegler-Natta Polymerization | Cyclopentene | Ziegler-Natta catalysts | Poly(cyclopentene) (1,3-linkages) | Specific microstructure (1,3-linked instead of 1,2-linked). wikipedia.orgacs.org |

| Acyclic Diene Metathesis (ADMET) | Unsaturated Fatty Acids | Ruthenium-based (e.g., Grubbs catalysts) | Polyesters | High thermal stability, low glass transition temperatures, flexibility. rsc.org |

| Melt-Condensation | Hydroxylated Fatty Acids | Titanium-based | Polyesters | Ductility, high tensile strength. elsevierpure.com |

Role as a Chemical Research Tool in Interdisciplinary Fields

In addition to being a synthetic building block, this compound and its structural relatives serve as valuable chemical tools for investigating biological processes and molecular interactions. The unique reactivity and shape of the cyclopentene motif allow it to be used as a probe in chemical biology and medicinal chemistry. nih.gov

One key application is in the study of enzyme mechanisms. Fatty acid analogs containing cyclic structures, such as cyclopropane, have been used as "mechanistic probes" for enzymes like cytochromes P450. nih.gov These probes are designed to react in specific ways depending on the enzyme's catalytic mechanism, providing researchers with insights into the chemical transformations occurring at the active site. nih.gov Similarly, the cyclopentene ring can be incorporated into molecules to study structure-activity relationships (SAR). For instance, researchers found that a fused cyclopentane ring was important for the activity of a compound modulating the Retinoid X receptor (RXR). acs.org They synthesized saturated analogs (lacking the double bond) to eliminate non-specific reactivity and validate that the molecular scaffold itself was responsible for the biological effect. acs.org

Future Perspectives and Emerging Research Avenues for 2 Cyclopenten 1 Yl Pentanoic Acid

Development of Novel and Sustainable Synthetic Pathways

The future of 2-(Cyclopenten-1-yl)pentanoic acid research is intrinsically linked to the development of efficient and environmentally friendly synthetic routes. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely prioritize the development of catalytic methods, such as those employing transition metal catalysts, to achieve higher yields and selectivity under milder conditions. Green chemistry principles are expected to be at the forefront of this research, with a focus on utilizing renewable starting materials, minimizing solvent use, and designing atom-economical reactions. For instance, biosynthetic pathways, inspired by the natural production of cyclopentenyl fatty acids in certain plants, could offer a sustainable alternative to traditional chemical synthesis. scribd.comnih.gov The exploration of one-pot syntheses and flow chemistry approaches could also streamline the production of this compound and its derivatives, making them more accessible for further investigation.

Exploration of Undiscovered Biological Activities and Target Mechanisms

While the biological activities of the broader class of cyclopentenyl fatty acids have been a subject of interest, particularly for their historical use in traditional medicine, the specific biological profile of this compound remains largely unexplored. nih.gov Future research will likely focus on systematic screening of this compound against a wide range of biological targets. Initial investigations could build upon the known anti-inflammatory and cytostatic properties observed in related cyclopentenedione (B8730137) compounds. researchgate.net

High-throughput screening assays could be employed to identify potential interactions with various enzymes, receptors, and ion channels. Given the structural similarities to some signaling molecules, research into its potential role in modulating cellular pathways related to inflammation, cell proliferation, and metabolic regulation is warranted. Furthermore, understanding the specific molecular targets and mechanisms of action will be crucial for any potential therapeutic applications.

Application of Advanced Analytical Techniques for Deeper Structural and Compositional Insights

A thorough understanding of the physicochemical properties of this compound is fundamental for its future development. While basic characterization has been performed for structurally similar compounds like 2-(cyclopenten-1-yl)acetic acid nist.gov, a detailed analytical profile of the target molecule is needed. Advanced analytical techniques will be indispensable in this pursuit.

High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will be crucial for unambiguous structure elucidation and the identification of any potential isomers or impurities. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will be essential for developing robust methods for its quantification in various matrices. nih.govnih.gov The application of chiral chromatography could also be important to separate and characterize different enantiomers, as stereochemistry often plays a critical role in biological activity.

Integrated Experimental and Computational Approaches in Mechanistic and Interaction Studies

The synergy between experimental and computational methods offers a powerful approach to accelerate the understanding of this compound. Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the molecule's three-dimensional structure, conformational flexibility, and electronic properties.

These computational tools can be used to predict its reactivity, spectroscopic signatures, and potential binding modes with biological targets. For instance, molecular docking studies could help identify potential protein binding partners, guiding subsequent experimental validation. This integrated approach can save significant time and resources by prioritizing promising research avenues and providing a rational basis for the design of new derivatives with enhanced properties.

Expanding the Scope of Research Applications in Emerging Scientific Disciplines

As our understanding of this compound deepens, its potential applications in various scientific fields are expected to broaden. Its unique chemical structure, featuring a reactive cyclopentene (B43876) ring and a carboxylic acid functional group, makes it a versatile building block for the synthesis of more complex molecules.

Q & A

Q. Table 1: Hypothetical Synthetic Routes Based on Analogues

| Method | Starting Material | Key Reagents | Yield* (Hypothetical) |

|---|---|---|---|

| Grignard Addition | Cyclopentenyl bromide | Mg, CO₂ gas | 45–60% |

| Cross-Coupling Catalysis | Cyclopentenyl iodide | Pd(PPh₃)₄, Pentanoate | 55–70% |

| *Yields extrapolated from cyclopentane derivative syntheses. |

Advanced: How can computational chemistry predict the reactivity of the cyclopentenyl group?

Answer:

Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals to predict regioselectivity in reactions (e.g., electrophilic additions to the cyclopentenyl double bond). Molecular dynamics simulations may also assess steric effects of the pentanoic acid side chain on reaction pathways . For validation, compare computational results with experimental kinetic data from analogous compounds (e.g., cyclopentenylacetic acid derivatives) .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm cyclopentenyl proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm) and pentanoic acid chain integration.

- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and cyclopentenyl C=C stretch (~1600–1680 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₀H₁₄O₂; theoretical MW: 170.2 g/mol) .

- Purity Assessment : HPLC with UV detection (210–220 nm for carboxylic acids) as per guidelines in .

Advanced: How to resolve contradictions in reported solubility data?

Answer:

Discrepancies may arise from differing solvent systems or measurement techniques. To standardize:

Shake-Flask Method : Measure solubility in buffered aqueous solutions (pH 2–7) and organic solvents (e.g., DMSO, ethanol).

HPLC-Based log P Estimation : Use a C18 column with isocratic elution to determine octanol-water partition coefficients .

Control Variables : Document temperature, ionic strength, and equilibration time meticulously, as seen in ’s stability protocols .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage Conditions : Keep at –20°C under inert gas (N₂/Ar) to prevent oxidation of the cyclopentenyl group.

- Decomposition Risks : Avoid prolonged exposure to light or heat, which may generate CO/CO₂ (as noted in cyclopentane derivatives) .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products .

Advanced: What toxicological assays are recommended given limited data?

Answer:

- In Vitro Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.

- Ames Test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100.

- Skin Irritation : Follow OECD TG 439 guidelines using reconstructed human epidermis models, referencing ’s safety protocols .

Advanced: How to investigate structure-activity relationships (SAR) in biological systems?

Answer:

Analog Synthesis : Prepare derivatives with modified cyclopentenyl substituents (e.g., methyl groups) or varying chain lengths.

Biological Testing : Compare inhibition of enzymatic targets (e.g., cyclooxygenase) across analogues.

Computational Docking : Map binding affinities using AutoDock Vina, correlating with experimental IC₅₀ values .

Basic: What are the key degradation products under oxidative conditions?

Answer:

Thermogravimetric analysis (TGA) and GC-MS of heated samples may reveal:

- Primary Products : Cyclopentenyl ketones (via β-oxidation of the pentanoic acid chain).

- Secondary Products : CO₂ (from decarboxylation) and cyclopentene derivatives, as observed in related compounds .

Advanced: How to achieve enantioselective synthesis of the compound?

Answer:

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Evans auxiliaries to control stereochemistry at the cyclopentenyl-pentanoic acid junction.

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry, following ’s purity standards .

Basic: How does this compound compare to structurally similar cyclopentane derivatives?

Answer:

Table 2: Comparative Properties with Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.